N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
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Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, also known as FPB, is a chemical compound that has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Synthesis and Derivative Formation
The compound has been a focal point in the synthesis of heterocyclic compounds, demonstrating its versatility as a precursor or intermediate in creating a wide array of derivative molecules. For instance, studies have delved into synthesizing N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related pyrazolo-pyridine amines, showcasing its potential in forming structurally diverse heterocycles with possible biological activities (El-Essawy & Rady, 2011).
Properties and Characterization
Research also focuses on characterizing the physical and chemical properties of compounds structurally similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide. These studies aim to understand better the compound's reactivity, stability, and potential applications. For example, the crystal structure and Hirshfeld surface analysis of related benzamide derivatives have been thoroughly investigated, providing insights into their molecular interactions and stability (Artheswari, Maheshwaran, & Gautham, 2019).
Applications in Heterocyclic Chemistry
The compound serves as a key precursor or building block in synthesizing novel heterocyclic compounds. This includes the development of molecules with potential biological or pharmacological activities. For example, the creation of novel azines and azolotriazines incorporating the dibromobenzofuran moiety, derived from similar enaminone precursors, highlights the compound's role in producing bioactive molecules with potential therapeutic applications (Sanad & Mekky, 2018).
Contribution to Material Science
Compounds related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide have been studied for their interactions with surfaces, contributing to material science, especially in the development of thin films and coatings. Understanding these molecular interactions is crucial for designing materials with specific properties (Lu & Lin, 2002).
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(16-4-1-5-17(13-16)24-10-3-8-23-24)22-14-15-7-9-21-18(12-15)19-6-2-11-26-19/h1-13H,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXVMICRLLRVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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